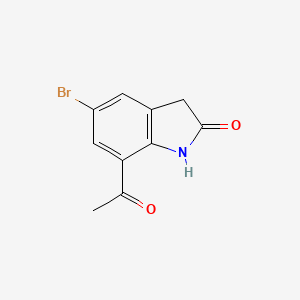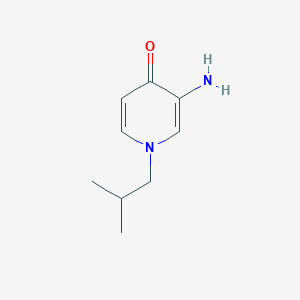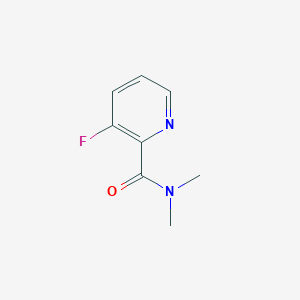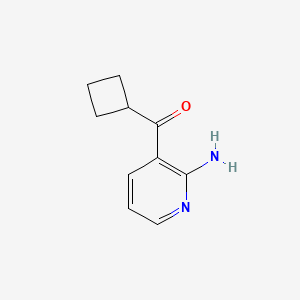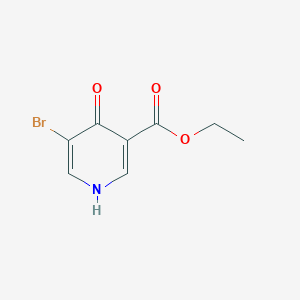
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate is a heterocyclic compound that features a pyridine ring with an imino group at the 2-position and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the imino derivative. The product is then isolated and purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form the corresponding oxo derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopyridin-1(2H)-yl)acetic acid.
Reduction: Formation of 2-(2-Aminopyridin-1(2H)-yl)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mecanismo De Acción
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as a ligand, coordinating with metal ions and affecting enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate.
2-(2-Oxopyridin-1(2H)-yl)acetic acid: An oxidation product of the compound.
2-(2-Aminopyridin-1(2H)-yl)acetic acid: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-(2-iminopyridin-1-yl)acetic acid;hydrate |
InChI |
InChI=1S/C7H8N2O2.H2O/c8-6-3-1-2-4-9(6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H2 |
Clave InChI |
WUKDNROZNQZGTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)N(C=C1)CC(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




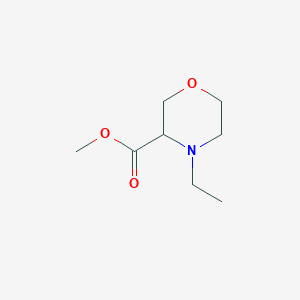
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
